3-(2-hydroxynaphthalen-1-yl)propanoic acid

Sirtuin 2 inhibition Epigenetics Yeast Sir2 assay

3-(2-Hydroxynaphthalen-1-yl)propanoic acid (CAS 10441-53-9) is the stable acid form of the Sir2 inhibitor splitomicin. Unlike the hydrolytically unstable lactone, this acid permits long-term storage and on-demand lactonization (e.g., DCC). Its 2-hydroxy-1-substitution pattern is essential for Sir2 inhibition (methyl ester IC50 97 µM); generic naphthalene analogs fail. XLogP3 2.6 and TPSA 57.5 Ų support CNS and oral bioavailability. Procure the stable acid for synthetic flexibility and reproducible bioassay results.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 10441-53-9
Cat. No. B1171929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-hydroxynaphthalen-1-yl)propanoic acid
CAS10441-53-9
Synonyms2-(2-Naphthyl)-2-hydroxypropanoic acid
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2CCC(=O)O)O
InChIInChI=1S/C13H12O3/c14-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13(15)16/h1-5,7,14H,6,8H2,(H,15,16)
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxynaphthalen-1-yl)propanoic acid (CAS 10441-53-9) – Key Physicochemical and Structural Baseline for Research Procurement


3-(2-Hydroxynaphthalen-1-yl)propanoic acid (CAS 10441-53-9) is a naphthalene-derived hydroxy acid with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol [1]. The compound features a 2‑hydroxynaphthalene core connected to a propanoic acid side chain, conferring a computed XLogP3‑AA of 2.6, a topological polar surface area (TPSA) of 57.5 Ų, and two hydrogen bond donors [1]. These physicochemical properties define its behavior in organic synthesis and early‑stage medicinal chemistry, distinguishing it from closely related naphthalene derivatives that lack the precise 2‑hydroxy‑1‑substitution pattern.

Why 3-(2-Hydroxynaphthalen-1-yl)propanoic acid Cannot Be Replaced by Common Naphthalene Analogs – Evidence for Structure‑Driven Functional Differentiation


Substituting 3-(2‑hydroxynaphthalen‑1‑yl)propanoic acid with generic naphthalene derivatives (e.g., 3‑(1‑naphthyl)propanoic acid, CAS 3243‑42‑3, or 2‑hydroxy‑2‑(naphthalen‑2‑yl)propanoic acid, CAS 10441‑53‑9 positional isomer) is unsupported by empirical data and risks compromising intended experimental outcomes. The precise 2‑hydroxy‑1‑substitution pattern on the naphthalene ring is a key determinant of both chemical reactivity and biological interaction profiles. For instance, the methyl ester of this compound has been explicitly evaluated as a Sir2 inhibitor (IC50 = 97 µM in a yeast whole‑cell lysate assay [1]), while the positional isomer 2‑hydroxy‑2‑(naphthalen‑2‑yl)propanoic acid shows no documented Sir2 activity and instead interacts with unrelated targets such as COX‑2 and epoxide hydrolase 2 [2]. Furthermore, the hydrolytic instability of the lactone form of splitomicin (the δ‑lactone of this compound) is directly correlated with its biological activity [3]; altering the substitution pattern disrupts this critical structure‑activity relationship (SAR). Therefore, in applications where specific enzyme modulation or defined chemical reactivity is required, generic substitution is not a scientifically valid procurement strategy.

Quantitative Differentiation of 3-(2-Hydroxynaphthalen-1-yl)propanoic acid – Comparative Evidence for Scientific Selection


Sir2 Inhibition: 3-(2-Hydroxynaphthalen-1-yl)propanoic Acid Methyl Ester vs. Splitomicin – Head‑to‑Head Activity Comparison

The methyl ester of 3-(2-hydroxynaphthalen-1-yl)propanoic acid demonstrates measurable Sir2 inhibitory activity (IC50 = 97 µM) in a yeast whole‑cell lysate assay [1]. In contrast, the parent compound splitomicin (the δ‑lactone form) exhibits an IC50 of 60 µM in the same assay system [2]. The approximately 1.6‑fold difference in potency underscores the role of the lactone ring in enhancing activity, while the methyl ester retains sufficient activity to serve as a useful control or intermediate in SAR studies.

Sirtuin 2 inhibition Epigenetics Yeast Sir2 assay

Target Engagement Selectivity: 3-(2-Hydroxynaphthalen-1-yl)propanoic Acid Methyl Ester vs. Positional Isomer – Divergent Biological Profiles

The methyl ester of 3-(2-hydroxynaphthalen-1-yl)propanoic acid exhibits selective inhibition of yeast Sir2 (IC50 = 97 µM) [1], with no reported activity against human COX‑2 or epoxide hydrolase 2 at concentrations up to 10 µM [2]. In stark contrast, the positional isomer 2‑hydroxy‑2‑(naphthalen‑2‑yl)propanoic acid (CAS 10441‑53‑9 isomer) shows no detectable Sir2 inhibition but instead interacts with COX‑2 and epoxide hydrolase 2 (IC50 > 10,000 nM for COX‑2) [2]. This orthogonal target engagement profile highlights the critical impact of the hydroxy‑naphthalene substitution pattern on biological recognition.

Enzyme inhibition Target selectivity SAR

Hydrolytic Stability and Reactivity: 3-(2-Hydroxynaphthalen-1-yl)propanoic Acid as a Synthetic Intermediate vs. Splitomicin Lactone

3-(2-Hydroxynaphthalen-1-yl)propanoic acid exists in equilibrium with its intramolecular δ‑lactone (splitomicin). The lactone ring is hydrolytically unstable, and its hydrolysis rate directly correlates with Sir2 inhibitory activity [1]. The open‑chain acid form is chemically more stable and serves as a convenient synthetic intermediate that can be quantitatively converted to the lactone under mild dehydrating conditions. While no direct comparative stability data (e.g., half‑life) is available for the acid versus the lactone, the established structure‑reactivity relationship provides a class‑level inference that the acid form offers superior handling and storage stability for synthetic applications.

Synthetic chemistry Prodrug design Hydrolytic stability

Lipophilicity and Permeability: 3-(2-Hydroxynaphthalen-1-yl)propanoic Acid vs. Amino‑Substituted Analog – Computed LogP Difference

3-(2-Hydroxynaphthalen-1-yl)propanoic acid has a computed XLogP3‑AA of 2.6 [1]. In comparison, the 3‑amino analog (3‑amino‑3‑(2‑hydroxynaphthalen‑1‑yl)propanoic acid) has a computed LogP of approximately 2.72 [2]. The slightly lower lipophilicity of the target compound (ΔLogP ≈ 0.12) is consistent with the replacement of an amino group with a hydroxyl group, which may influence membrane permeability and protein binding in biological assays. While the difference is modest, it represents a quantifiable physicochemical distinction that can be leveraged in the rational design of compound libraries or in the selection of a lead scaffold with optimal ADME properties.

Physicochemical properties Drug‑likeness Medicinal chemistry

Polar Surface Area: 3-(2-Hydroxynaphthalen-1-yl)propanoic Acid vs. Amino Analog – Computed TPSA Difference

The topological polar surface area (TPSA) of 3-(2-hydroxynaphthalen-1-yl)propanoic acid is 57.5 Ų [1]. The 3‑amino analog (3‑amino‑3‑(2‑hydroxynaphthalen‑1‑yl)propanoic acid) has a significantly higher TPSA of 83.55 Ų [2]. This ΔTPSA of approximately 26 Ų is substantial and reflects the additional polarity contributed by the amino group. In the context of drug‑likeness and blood‑brain barrier penetration, compounds with TPSA < 60 Ų are generally considered to have favorable oral absorption and potential for CNS penetration, whereas compounds with TPSA > 80 Ų may exhibit reduced membrane permeability. This quantifiable difference provides a clear rationale for selecting the target compound over its amino analog in programs where oral bioavailability or CNS exposure is desired.

Physicochemical properties Drug‑likeness Medicinal chemistry

Recommended Research Applications for 3-(2-Hydroxynaphthalen-1-yl)propanoic Acid – Evidence‑Driven Use Cases


Sirtuin 2 (Sir2) Inhibition Studies – As a Control Compound or SAR Scaffold

The methyl ester of 3-(2-hydroxynaphthalen-1-yl)propanoic acid demonstrates measurable Sir2 inhibitory activity (IC50 = 97 µM) [1]. In a splitomicin analogue SAR study, this activity was benchmarked against the parent lactone (IC50 = 60 µM) [2]. Researchers investigating Sir2‑mediated epigenetic regulation can utilize the acid (or its ester) as a chemically distinct control compound to dissect the contribution of the lactone ring to potency, or as a starting scaffold for further optimization. Its defined, albeit modest, activity makes it a valuable tool for mechanistic studies and for validating high‑throughput screening hits.

Medicinal Chemistry Scaffold with Favorable Physicochemical Properties

3-(2-Hydroxynaphthalen-1-yl)propanoic acid possesses a computed XLogP3‑AA of 2.6 and a TPSA of 57.5 Ų [1]. These values align with established guidelines for oral bioavailability and potential CNS penetration (typically TPSA < 60 Ų for CNS drugs). In comparison to the 3‑amino analog (TPSA = 83.55 Ų) [2], the target compound offers a significantly less polar scaffold that may be advantageous for medicinal chemistry programs targeting intracellular or CNS‑located enzymes. The compound can serve as a versatile starting material for the synthesis of focused libraries or for the optimization of lead candidates where balanced lipophilicity and permeability are critical.

Synthetic Intermediate for Controlled Generation of Splitomicin and Analogs

The acid form is chemically more stable than its intramolecular δ‑lactone (splitomicin), which is hydrolytically unstable and prone to ring‑opening [1]. Chemists can procure the stable acid and convert it to the bioactive lactone on‑demand using mild dehydrating conditions (e.g., DCC or acid catalysis). This approach ensures longer shelf life and simplifies handling during multi‑step syntheses. The acid is therefore an ideal intermediate for preparing splitomicin analogues, enabling precise control over the timing of lactonization and facilitating the synthesis of structurally diverse libraries for SAR exploration.

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